Tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CPYC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. CPYC is a pyridazine derivative that has shown promising results in research studies for its ability to modulate specific neurotransmitter receptors in the brain.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. The compound has shown promising results in modulating specific neurotransmitter receptors such as the GABA-A receptor, which is involved in anxiety and sleep disorders. This compound has also been shown to have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use in developing new antipsychotic and anxiolytic drugs.
Wirkmechanismus
Tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA neurotransmission in the brain. This leads to anxiolytic and sedative effects, making this compound a potential candidate for treating anxiety and sleep disorders. This compound has also been shown to modulate other neurotransmitter receptors such as the NMDA receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and sedative effects in animal studies, as well as neuroprotective effects in models of neurodegenerative diseases. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia. However, further studies are needed to determine the full extent of this compound's biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate is its relatively simple synthesis method, which makes it accessible for researchers to study its potential applications. Additionally, this compound has shown promising results in various research studies, indicating its potential for further development as a therapeutic agent. However, one limitation is the lack of studies on the toxicity and safety of this compound, which is essential for its potential use as a drug.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate. One direction is to further study its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the full extent of this compound's biochemical and physiological effects, as well as its safety and toxicity profile. Finally, this compound's potential as a therapeutic agent for anxiety and sleep disorders should be further explored, as it has shown promising results in animal studies.
Synthesemethoden
Tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate can be synthesized through a multistep process involving the reaction of 3,6-dichloropyridazine with tert-butyl 6-aminonicotinate, followed by the reaction with cyclopropylamine and subsequent esterification with tert-butanol. The final product is obtained through purification and isolation steps, and its purity can be confirmed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)9-6-7-10(15-14-9)13-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTUDVYVAIHSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN=C(C=C1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.